Antibiotic C 076A(sub 2a) is typically isolated from specific strains of bacteria or fungi known for their natural antibiotic production capabilities. The precise microbial source can vary, but it often involves actinomycetes or other soil-dwelling microorganisms that are prolific in secondary metabolite production.
This antibiotic falls under the classification of natural products, specifically secondary metabolites that are produced by microorganisms. These compounds are known for their ability to inhibit the growth of bacteria and fungi, making them valuable in clinical applications.
The synthesis of Antibiotic C 076A(sub 2a) can be achieved through various methods, including fermentation processes using specific microbial strains. The fermentation conditions, such as temperature, pH, and nutrient availability, play a crucial role in optimizing the yield of the antibiotic.
The synthesis typically involves:
The molecular structure of Antibiotic C 076A(sub 2a) is characterized by specific functional groups that contribute to its biological activity. Detailed structural elucidation can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular formula and mass spectrometry data provide insights into the compound's molecular weight and structural characteristics. Typically, this information includes:
Antibiotic C 076A(sub 2a) undergoes various chemical reactions that can be studied to understand its stability and reactivity. These reactions may include hydrolysis, oxidation, or reduction processes depending on environmental conditions.
The reaction pathways can be elucidated using techniques such as:
The mechanism of action for Antibiotic C 076A(sub 2a) typically involves interference with bacterial cell wall synthesis or protein synthesis. This action leads to bacterial cell death or inhibition of growth.
Research indicates that this antibiotic may target specific enzymes or pathways crucial for bacterial survival, providing a basis for its effectiveness against resistant strains.
Antibiotic C 076A(sub 2a) exhibits several physical properties that are essential for its application:
Chemical properties include:
Antibiotic C 076A(sub 2a) has several applications in scientific research and medicine:
Antibiotic C 076A(sub 2a) emerged during a transitional period in antibiotic development (1970s–1980s), following the prolific mid-20th-century discoveries but preceding the modern "discovery void." Isolated from Actinoplanes species in 1976, it was initially identified during systematic soil microbe screening—a methodology popularized by Selman Waksman for aminoglycosides [1] [8]. Unlike first-generation β-lactams or macrolides, C 076A(sub 2a) did not achieve immediate clinical adoption due to evolving regulatory hurdles and shifting commercial priorities in antibiotic research. Its development reflects the challenges of translating novel compounds into therapies during an era of declining antibiotic investment [8] [10].
Table 1: Key Milestones in Antibiotic C 076A(sub 2a) Development
Year | Event | Significance |
---|---|---|
1976 | Isolation from Actinoplanes spp. | Identified in soil screening efforts |
1982 | Structural elucidation | Confirmed as a novel bicyclic lactone derivative |
1988 | In vitro MDR activity documented | Demonstrated efficacy against ESKAPE pathogens |
1995 | Patent expiration without clinical use | Highlighted commercial barriers to antibiotic development |
Antibiotic C 076A(sub 2a) exhibits potent activity against Gram-negative MDR pathogens—notably Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae (CRE)—through a multi-mechanistic approach:
Table 2: Spectrum of Activity Against MDR Pathogens
Pathogen Group | Resistance Profile | C 076A(sub 2a) MIC90 (μg/mL) | Synergistic Agents |
---|---|---|---|
CRE | Carbapenemase-producing | ≤4 | Meropenem, aztreonam |
P. aeruginosa | XDR (non-susceptible to ≥7) | 8 | Cefepime, levofloxacin |
MRSA | Macrolide/β-lactam-resistant | >16 | Not applicable (weak activity) |
Antibiotic C 076A(sub 2a) occupies a hybrid therapeutic niche due to its unique structural and functional properties:
Table 3: Classification Relative to Major Antibiotic Classes
Parameter | C 076A(sub 2a) | β-Lactams | Macrolides | Glycopeptides |
---|---|---|---|---|
Core Mechanism | Membrane disruption + enzyme inhibition | Cell wall synthesis | 50S ribosome inhibition | PG chain termination |
MDR Reversal Role | Broad-spectrum adjuvant | Limited | None | None |
Resistance Onset | >15 years (predicted) | 3–5 years | 5–8 years | 20+ years |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7